

Application Notes and Protocols for ASP8477 in Rodent Pain Models

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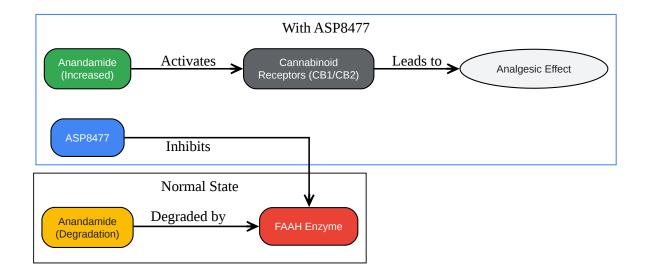
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of ASP8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, in various rodent models of neuropathic and dysfunctional pain.

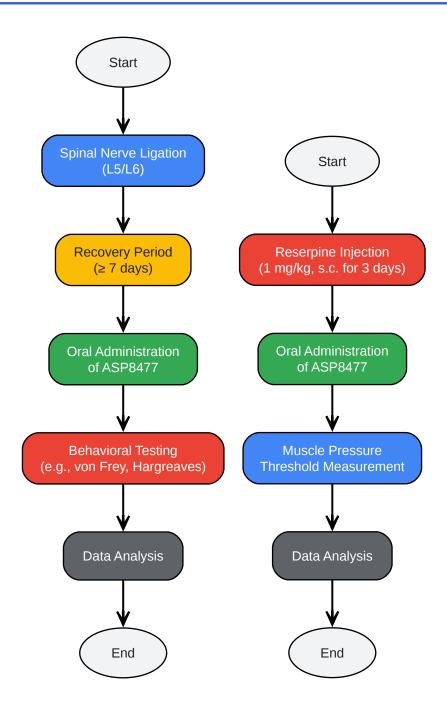
Mechanism of Action

ASP8477 is an orally active inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, ASP8477 increases the levels of AEA in the brain and peripheral tissues.[1] Elevated AEA levels enhance the activation of cannabinoid receptors, which is known to produce analgesic effects, particularly in chronic pain states.[1] ASP8477 has been shown to be effective in rat models of neuropathic and osteoarthritis pain without causing motor coordination deficits.[1]









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References



- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain PubMed [pubmed.ncbi.nlm.nih.gov]
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